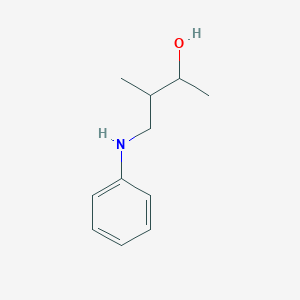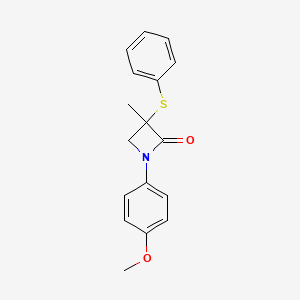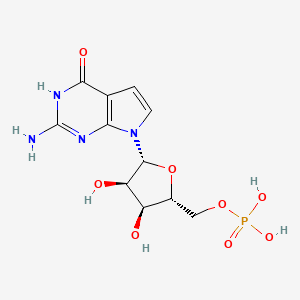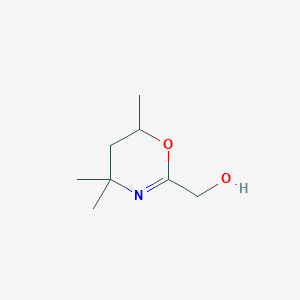
Tetra-tert-butyldisilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-tert-butyldisilene is a unique organosilicon compound characterized by the presence of two silicon atoms bonded together with each silicon atom further bonded to two tert-butyl groups. This compound is notable for its stability and reactivity, which are influenced by the steric hindrance provided by the bulky tert-butyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetra-tert-butyldisilene can be synthesized through the reduction of 1,1,2,2-tetra-tert-butyl-1,2-dihalodisilanes using alkali metals or metal naphthalenides . The reaction typically involves the use of sodium or potassium in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling up. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Tetra-tert-butyldisilene undergoes various chemical reactions, including:
Oxidation: Reacts with molecular oxygen to form silicon-oxygen compounds.
Reduction: Can be reduced further under specific conditions.
Substitution: Participates in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, acetone.
Substitution: Alkali metals, metal naphthalenides.
Major Products:
Oxidation Products: Silicon-oxygen compounds.
Substitution Products: Various organosilicon compounds depending on the reagents used.
Applications De Recherche Scientifique
Tetra-tert-butyldisilene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetra-tert-butyldisilene involves its interaction with various molecular targets through its silicon-silicon bond. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include oxidation, reduction, and substitution reactions, which are facilitated by the compound’s unique electronic structure .
Comparaison Avec Des Composés Similaires
Di-tert-butylsilylene: Shares similar steric hindrance but differs in its reactivity and stability.
Hexa-tert-butylcyclotrisilane: Another organosilicon compound with similar steric properties but different chemical behavior.
Uniqueness: Tetra-tert-butyldisilene is unique due to its silicon-silicon bond and the significant steric hindrance provided by the tert-butyl groups. This combination results in distinct reactivity patterns and stability compared to other organosilicon compounds .
Propriétés
Numéro CAS |
86766-29-2 |
|---|---|
Formule moléculaire |
C16H36Si2 |
Poids moléculaire |
284.63 g/mol |
Nom IUPAC |
ditert-butyl(ditert-butylsilylidene)silane |
InChI |
InChI=1S/C16H36Si2/c1-13(2,3)17(14(4,5)6)18(15(7,8)9)16(10,11)12/h1-12H3 |
Clé InChI |
CGGFJKSATOKBRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](=[Si](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







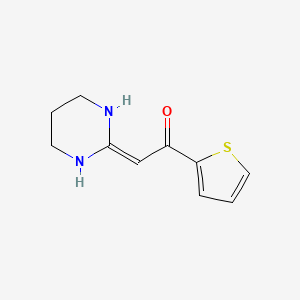
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
